Isopropyldimethylchlorosilane

Catalog No.
S1899885
CAS No.
3634-56-8
M.F
C5H13ClSi
M. Wt
136.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyldimethylchlorosilane

CAS Number

3634-56-8

Product Name

Isopropyldimethylchlorosilane

IUPAC Name

chloro-dimethyl-propan-2-ylsilane

Molecular Formula

C5H13ClSi

Molecular Weight

136.69 g/mol

InChI

InChI=1S/C5H13ClSi/c1-5(2)7(3,4)6/h5H,1-4H3

InChI Key

YCXVDEMHEKQQCI-UHFFFAOYSA-N

SMILES

CC(C)[Si](C)(C)Cl

Canonical SMILES

CC(C)[Si](C)(C)Cl

Isopropyldimethylchlorosilane is a chemical compound with the molecular formula C₅H₁₃ClSi. It is classified as an organosilicon compound, specifically a chlorosilane, which contains silicon bonded to organic groups and a chlorine atom. This compound is used primarily in the synthesis of siloxanes and as a precursor in various

DMIPSCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other organosilicon compounds with targeted biological activities.

DMIPSCl is a flammable liquid and a skin and eye irritant []. It can react violently with water, releasing hydrochloric acid fumes. Exposure can cause respiratory irritation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling DMIPSCl.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from incompatible materials like water and strong oxidizing agents.
  • Organic synthesis

    CDMIS can serve as a precursor for the introduction of the dimethylsilyl (SiMe2) group into organic molecules. This functional group can be useful in protecting reactive functional groups during organic synthesis or modifying the reactivity of a molecule PubChem: .

  • Silicone chemistry

    CDMIS can be a starting material for the synthesis of more complex organosilicon compounds, such as silylated polymers or silicon-containing pharmaceuticals ScienceDirect.

  • Materials science

    CDMIS can be used as a coupling agent to modify the surface properties of materials, such as adhesion or wettability Wiley Online Library.

, including:

  • Hydrolysis: When exposed to moisture, it hydrolyzes to form isopropyldimethylsiloxane and hydrochloric acid. This reaction can be hazardous as it releases toxic gases.
  • Silylation: It acts as a silylating agent, introducing the isopropyl and dimethyl groups into various substrates. This property is particularly useful in organic synthesis for protecting hydroxyl and amino groups.
  • Cross-Coupling Reactions: Isopropyldimethylchlorosilane can engage in cross-coupling reactions with organometallic reagents, facilitating the formation of complex organic molecules.

Isopropyldimethylchlorosilane can be synthesized through various methods:

  • Direct Chlorination: One common method involves the chlorination of dimethylisopropylsilane using chlorine gas under controlled conditions. This process typically requires careful temperature management to avoid excessive by-product formation.
  • Reaction with Dimethyldichlorosilane: Another method includes reacting dimethyldichlorosilane with a silane compound containing an Si-H bond in the presence of a Lewis acid catalyst. This method has been shown to yield high purity products efficiently .

IsopropyldimethylchlorosilaneC₅H₁₃ClSiModerateSilicone production, silylationTrimethylchlorosilaneC₄H₉ClSiHighSilylation, surface modificationDimethyldichlorosilaneC₂H₆Cl₂SiHighSilicone polymer synthesisEthyltrichlorosilaneC₅H₁₁Cl₃SiModerateSimilar applications

Isopropyldimethylchlorosilane stands out due to its unique branching structure which influences its reactivity and application scope compared to linear or less branched silanes. Its specific properties make it particularly suitable for applications requiring controlled reactivity and stability under various conditions.

Studies on the interactions of isopropyldimethylchlorosilane focus on its reactivity with various substrates and its hydrolysis products. The hydrolysis reaction has been extensively studied due to its implications in environmental chemistry and safety protocols. The release of hydrochloric acid during hydrolysis poses risks that necessitate proper ventilation and protective equipment when handling this compound .

Similar compounds include:

  • Trimethylchlorosilane: Contains three methyl groups; more reactive than isopropyldimethylchlorosilane.
  • Dimethyldichlorosilane: Has two methyl groups and two chlorine atoms; used primarily for producing silicone materials.
  • Ethyltrichlorosilane: Contains an ethyl group instead of an isopropyl group; used similarly but may have different reactivity profiles.

Comparison Table

CompoundStructureReactivity

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dimethylisopropylchlorosilane

Dates

Modify: 2023-08-16

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